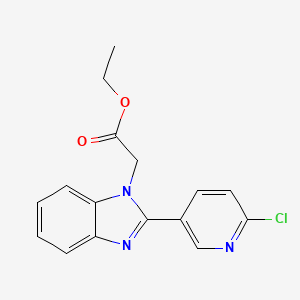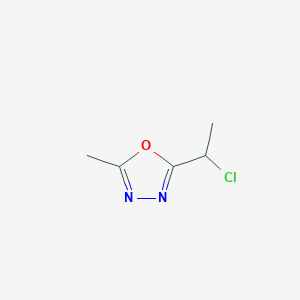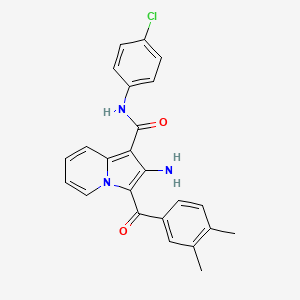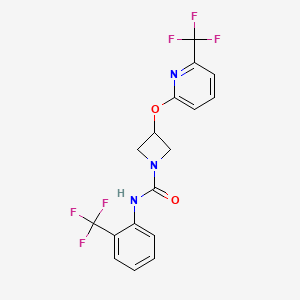![molecular formula C20H18O9 B2586901 3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one CAS No. 96306-51-3](/img/structure/B2586901.png)
3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one is a useful research compound. Its molecular formula is C20H18O9 and its molecular weight is 402.355. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
This compound exhibits antioxidant activity due to its hydroxyl groups and methoxy substituents. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. Researchers are investigating its potential as a natural antioxidant in food preservation, skincare products, and pharmaceutical formulations .
Anti-Inflammatory Effects
The presence of hydroxyl and methoxy groups suggests anti-inflammatory properties. Inflammation is associated with various health conditions, including chronic diseases. Scientists are exploring this compound’s ability to modulate inflammatory pathways and potentially develop novel anti-inflammatory drugs .
Anticancer Activity
Compounds with similar structural features have shown promise in cancer research. Researchers are investigating whether this compound can inhibit cancer cell growth, induce apoptosis (programmed cell death), or interfere with specific signaling pathways. Its potential as an adjunct therapy or chemopreventive agent is being explored .
Cardiovascular Health
The compound’s structural elements may contribute to cardiovascular health. Researchers are studying its effects on lipid metabolism, cholesterol levels, and blood pressure regulation. It could potentially be used as a preventive or therapeutic agent for cardiovascular diseases .
Neuroprotective Properties
Given its unique structure, this compound might have neuroprotective effects. Studies are investigating its ability to protect neurons from oxidative damage, enhance cognitive function, and potentially mitigate neurodegenerative diseases .
Metabolic Syndrome and Diabetes
The compound’s pyranone ring system and hydroxyl groups suggest potential effects on glucose metabolism. Researchers are exploring its impact on insulin sensitivity, glucose uptake, and lipid homeostasis. It could be relevant in managing metabolic syndrome and type 2 diabetes .
Skin Health and Cosmetics
Due to its antioxidant and anti-inflammatory properties, this compound might find applications in skincare products. Researchers are evaluating its effects on skin aging, UV protection, and wound healing. Cosmetic formulations with this compound could enhance skin health .
Natural Product-Based Drug Development
Natural compounds often inspire drug discovery. Researchers are investigating this compound’s pharmacological potential, aiming to develop novel drugs based on its unique structure. It could serve as a lead compound for further optimization .
Eigenschaften
IUPAC Name |
3-hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O9/c1-27-11-4-2-10(3-5-11)16(19-17(25)14(23)6-12(8-21)28-19)20-18(26)15(24)7-13(9-22)29-20/h2-7,16,21-22,25-26H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCQNUXBXXOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)

![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)
![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)





![7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2586841.png)